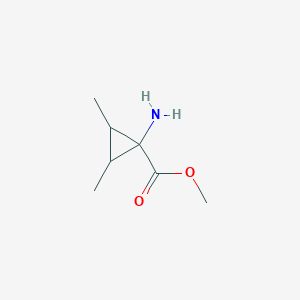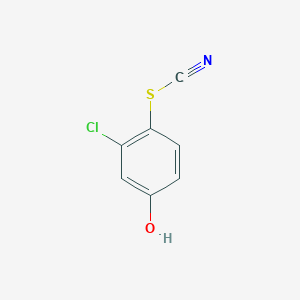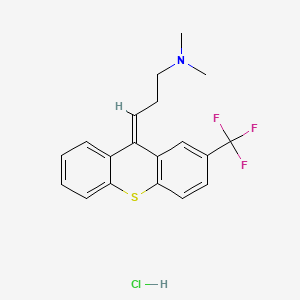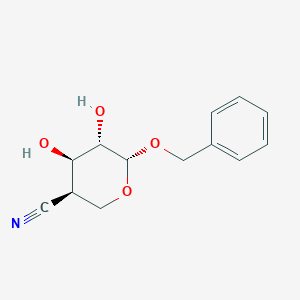
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step usually involves the protection of hydroxyl groups followed by benzylation.
Nitrile group introduction: This is typically done through cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (3r,4r,5s,6s)-6-(Methoxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
- (3r,4r,5s,6s)-6-(Ethoxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile
Uniqueness
(3r,4r,5s,6s)-6-(Benzyloxy)-4,5-dihydroxytetrahydro-2h-pyran-3-carbonitrile is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities compared to its methoxy and ethoxy analogs. The benzyloxy group may enhance the compound’s stability and interaction with biological targets.
Properties
CAS No. |
1084896-41-2 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(3R,4R,5S,6S)-4,5-dihydroxy-6-phenylmethoxyoxane-3-carbonitrile |
InChI |
InChI=1S/C13H15NO4/c14-6-10-8-18-13(12(16)11(10)15)17-7-9-4-2-1-3-5-9/h1-5,10-13,15-16H,7-8H2/t10-,11-,12+,13-/m1/s1 |
InChI Key |
NOASZWPQLFNEJB-FVCCEPFGSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)C#N |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


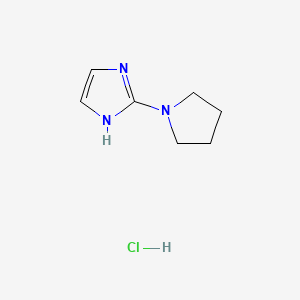
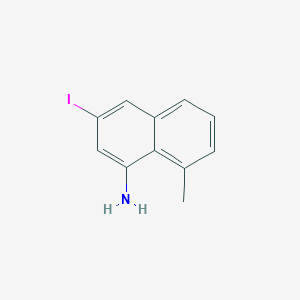
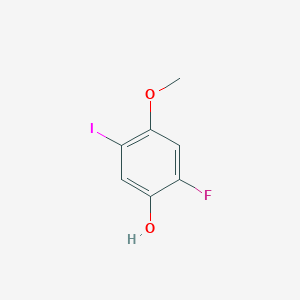

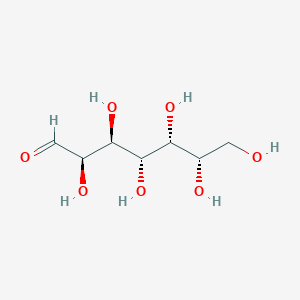

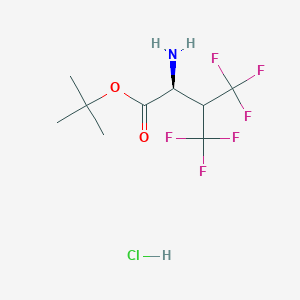
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12849960.png)
